3,3-Diethoxy-1-propenylboronic acid pinacol ester is a chemical compound with the molecular formula and a molecular weight of approximately 256.15 g/mol. It is classified under organoboron compounds and is primarily used as a synthetic and pharmaceutical intermediate. The compound is recognized for its utility in organic synthesis, particularly in the development of various pharmaceuticals and agrochemicals .
This compound is commercially available from various chemical suppliers, including Thermo Scientific, VWR, and Alfa Aesar. It is typically provided in a purity of 97% . The compound's CAS (Chemical Abstracts Service) number is 153737-25-8, which uniquely identifies it in scientific literature and databases.
3,3-Diethoxy-1-propenylboronic acid pinacol ester falls under the category of boronic acid derivatives. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This specific compound features diethoxy groups and is categorized as a pinacol ester, indicating that it is derived from pinacol through esterification with boronic acid .
The synthesis of 3,3-Diethoxy-1-propenylboronic acid pinacol ester can be achieved through several methods, primarily involving the reaction of boronic acids with alcohols or other suitable precursors. A common synthetic route involves the following steps:
The reaction conditions such as temperature, solvent choice, and reaction time can significantly influence yield and purity. Common solvents used include dichloromethane or toluene under reflux conditions.
The molecular structure of 3,3-Diethoxy-1-propenylboronic acid pinacol ester can be represented by its IUPAC name: 2-[(E)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The structure features:
The structural formula can be visualized using SMILES notation: B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC
.
The compound's PubChem CID is 11065022, which provides access to additional chemical data and properties.
3,3-Diethoxy-1-propenylboronic acid pinacol ester participates in various chemical reactions typical for boron-containing compounds. Notably:
These reactions often require specific conditions such as palladium catalysts and bases like potassium carbonate or sodium hydroxide to facilitate coupling processes effectively.
The mechanism of action for reactions involving 3,3-Diethoxy-1-propenylboronic acid pinacol ester typically involves:
This mechanism highlights the versatility of organoboron compounds in synthetic organic chemistry .
3,3-Diethoxy-1-propenylboronic acid pinacol ester is predominantly used in:
This compound exemplifies the utility of organoboron chemistry in advancing synthetic methodologies within both academic research and industrial applications .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4